molecular formula C18H17F6N B13894624 (S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine

(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine

Cat. No.: B13894624
M. Wt: 361.3 g/mol
InChI Key: OHYNAAXWPNIVOJ-RYUDHWBXSA-N
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Description

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-[(S)-1-phenylethyl]ethanamine is a chiral amine compound characterized by the presence of trifluoromethyl groups and a phenylethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-[(S)-1-phenylethyl]ethanamine typically involves the enantioselective reduction of prochiral ketones using engineered ketoreductases (KREDS). These enzymes, either as whole microbial cells or isolated enzymes, facilitate the highly enantiospecific reduction process . The reaction conditions often include mild temperatures and the use of specific cofactors to enhance the efficiency and selectivity of the reduction.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-[(S)-1-phenylethyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl phenyl sulfone for trifluoromethylation , and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures, specific catalysts, and appropriate solvents to ensure high selectivity and yield.

Major Products Formed

Scientific Research Applications

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-[(S)-1-phenylethyl]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-[(S)-1-phenylethyl]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylethylamine backbone may interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-[(S)-1-phenylethyl]ethanamine is unique due to its chiral nature and the presence of both trifluoromethyl groups and a phenylethylamine backbone. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17F6N

Molecular Weight

361.3 g/mol

IUPAC Name

(1S)-N-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine

InChI

InChI=1S/C18H17F6N/c1-11(13-6-4-3-5-7-13)25-12(2)14-8-15(17(19,20)21)10-16(9-14)18(22,23)24/h3-12,25H,1-2H3/t11-,12-/m0/s1

InChI Key

OHYNAAXWPNIVOJ-RYUDHWBXSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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